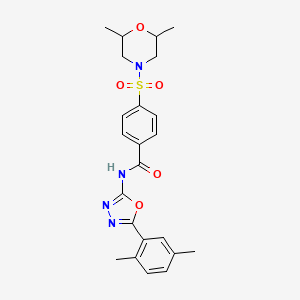

4-((2,6-dimethylmorpholino)sulfonyl)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide

Description

The compound 4-((2,6-dimethylmorpholino)sulfonyl)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a sulfonamide-linked 1,3,4-oxadiazole derivative. Its structure features a benzamide core substituted with a 2,6-dimethylmorpholine sulfonyl group and a 2,5-dimethylphenyl-substituted 1,3,4-oxadiazole moiety. The sulfonyl and oxadiazole groups are critical for interactions with biological targets, such as enzymes or receptors, as seen in antifungal and agrochemical applications .

Properties

IUPAC Name |

4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O5S/c1-14-5-6-15(2)20(11-14)22-25-26-23(32-22)24-21(28)18-7-9-19(10-8-18)33(29,30)27-12-16(3)31-17(4)13-27/h5-11,16-17H,12-13H2,1-4H3,(H,24,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSRQYDWLBOJQJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=C(C=CC(=C4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The target compound’s 2,6-dimethylmorpholino sulfonyl group likely enhances solubility compared to bulkier substituents like benzyl-methyl sulfamoyl (LMM5) . However, its higher molecular weight (~481.5 g/mol) may reduce bioavailability relative to simpler analogs like compound 7f (389 g/mol) .

- Thermal Stability : The absence of melting point data for the target compound limits direct comparisons, but the 178°C melting point of 7f suggests that sulfanyl-propanamide derivatives may exhibit higher crystallinity than sulfonamide-linked analogs .

Antifungal Activity

Compounds LMM5 and LMM11 demonstrated antifungal activity against Candida albicans via thioredoxin reductase inhibition .

Agrochemical Potential

1,3,4-Oxadiazole derivatives like those in and exhibit plant growth-promoting effects at low concentrations . The target compound’s 2,5-dimethylphenyl group mirrors substituents in compound 7f, which may suggest similar agrochemical utility. However, the sulfonyl-morpholino group’s steric bulk could hinder interactions with plant enzymes compared to smaller substituents like thiazole-aminomethyl .

Electronic and Stereochemical Considerations

The 1,3,4-oxadiazole ring’s electron-deficient nature is critical for π-π stacking in biological targets. In contrast, LMM11’s furan-2-yl substituent introduces electron-rich heteroaromaticity, which may alter binding kinetics .

Q & A

Q. What are the key synthetic steps for preparing this compound, and how can reaction conditions be optimized?

The synthesis involves three critical steps: (1) cyclization to form the 1,3,4-oxadiazole ring using hydrazide precursors under reflux conditions, (2) sulfonation with 2,6-dimethylmorpholine sulfonyl chloride in dichloromethane (DCM) at 0–5°C to introduce the sulfonamide group, and (3) coupling via amide bond formation using a benzoyl chloride derivative. Optimization includes using anhydrous solvents (e.g., DMF or DCM) and monitoring reactions with thin-layer chromatography (TLC) to ensure intermediate purity .

Q. Which spectroscopic techniques are essential for structural confirmation?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the oxadiazole ring and substituent positions. Mass spectrometry (MS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups like sulfonamide (S=O stretches at ~1150–1350 cm⁻¹). High-resolution MS (HRMS) is recommended for complex fragmentation patterns .

Q. How do solvent choices impact the yield of the final product?

Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates during cyclization, while DCM is preferred for sulfonation to avoid side reactions. Recrystallization from ethanol/water mixtures improves purity (>95%) by removing unreacted starting materials .

Q. What functional groups contribute to the compound’s stability under physiological conditions?

The 1,3,4-oxadiazole ring provides metabolic resistance, while the sulfonamide group enhances solubility and hydrogen-bonding potential. Methyl groups on the morpholine ring reduce steric hindrance, improving bioavailability .

Q. How can researchers validate the compound’s purity for biological assays?

Combine HPLC with UV detection (λ = 254 nm) and elemental analysis. A retention time shift in HPLC or deviations in C/H/N/S/O ratios (>0.3%) indicate impurities. Recrystallization or column chromatography (silica gel, ethyl acetate/hexane) are standard purification methods .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in IC₅₀ values (e.g., anticancer assays) may arise from assay conditions (e.g., cell line variability, serum concentration). Standardize protocols using reference compounds (e.g., doxorubicin) and validate via dose-response curves. Cross-check with computational docking studies to confirm target binding .

Q. How can structure-activity relationship (SAR) studies be designed to improve potency?

Systematically modify substituents: (1) Replace 2,5-dimethylphenyl with halogenated aryl groups to enhance hydrophobic interactions. (2) Vary morpholine ring substituents (e.g., ethyl vs. methyl) to assess steric effects. Use in vitro enzyme inhibition assays (e.g., kinase panels) and correlate with molecular docking results .

Q. What computational methods predict binding affinities with biological targets?

Molecular dynamics (MD) simulations and density functional theory (DFT) optimize ligand conformations. Tools like AutoDock Vina or Schrödinger Suite model interactions with proteins (e.g., PARP-1 or EGFR). Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (kₐₙ/kₒff) .

Q. How can researchers address low solubility in aqueous buffers for in vivo studies?

Formulate with co-solvents (e.g., Cremophor EL or cyclodextrins) or synthesize prodrugs (e.g., ester derivatives). Conduct phase-solubility studies to identify optimal excipients. Monitor plasma stability via LC-MS to ensure prodrug conversion .

Q. What analytical challenges arise in detecting degradation products, and how are they mitigated?

Degradation under acidic/oxidative conditions can generate sulfonic acid or oxadiazole ring-opened byproducts. Use LC-MS/MS with collision-induced dissociation (CID) to identify fragments. Accelerated stability studies (40°C/75% RH for 6 months) guide storage recommendations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.